molecular formula C7H3NS2 B592365 Thieno[3,2-b]thiophene-2-carbonitrile CAS No. 40985-58-8

Thieno[3,2-b]thiophene-2-carbonitrile

Cat. No.: B592365
CAS No.: 40985-58-8
M. Wt: 165.228
InChI Key: UPRBPGCXCNBTQH-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2-carbonitrile, also known as 2-Cyanothieno[3,2-b]thiophene, is a member of the fused thiophenes family. These compounds are characterized by their electron-rich and structurally rigid nature with extended π-conjugation. This compound is particularly noted for its ability to adjust the band gap of organic polymer semiconducting materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophene-2-carbonitrile typically involves the lithiation of 3-bromothiophene followed by the addition of elemental sulfur and α-haloketone. This method yields 3-alkylthieno[3,2-b]thiophenes, which can be further processed to obtain the desired compound . Another common method involves the Vilsmeier–Haack formylation, where a formyl group is introduced into electron-rich aromatic compounds using the Vilsmeier reagent .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis methods, such as catalytic vapor-phase reactions. These methods are designed to produce the compound efficiently and in large quantities .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]thiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thieno[3,2-b]thiophenes, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of thieno[3,2-b]thiophene-2-carbonitrile involves its ability to adjust the band gap of organic polymer semiconducting materials. This adjustment is crucial for enhancing the efficiency of devices such as OFETs and OPVs.

Comparison with Similar Compounds

Uniqueness: Thieno[3,2-b]thiophene-2-carbonitrile is unique due to its specific structural rigidity and electron-rich nature, which make it particularly effective in adjusting the band gap of semiconducting materials. This property distinguishes it from other similar compounds and enhances its utility in various scientific and industrial applications .

Properties

IUPAC Name

thieno[3,2-b]thiophene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3NS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRBPGCXCNBTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716950
Record name Thieno[3,2-b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40985-58-8
Record name Thieno[3,2-b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[3,2-b]thiophene-2-carbonitrile
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